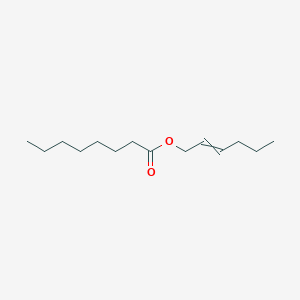
(E)-2-hexen-1-yl octanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-hexen-1-yl octanoate is an ester compound formed from the reaction between (E)-2-hexen-1-ol and octanoic acid. This compound is known for its fruity aroma and is commonly used in the flavor and fragrance industry. It is a colorless liquid at room temperature and has the molecular formula C14H26O2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(E)-2-hexen-1-yl octanoate can be synthesized through esterification, where (E)-2-hexen-1-ol reacts with octanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the esterification process is scaled up using large reactors. The reaction mixture is continuously stirred and heated to maintain the desired temperature. After the reaction is complete, the product is purified through distillation to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
(E)-2-hexen-1-yl octanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield (E)-2-hexen-1-ol and octanoic acid.
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis uses a strong acid like hydrochloric acid, while basic hydrolysis (saponification) uses a strong base like sodium hydroxide.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Major Products Formed
Hydrolysis: (E)-2-hexen-1-ol and octanoic acid.
Transesterification: A different ester and alcohol, depending on the reactants.
Oxidation: Various oxidation products, which can include aldehydes, ketones, or carboxylic acids.
Aplicaciones Científicas De Investigación
(E)-2-hexen-1-yl octanoate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its role in plant-insect interactions due to its presence in certain plant volatiles.
Medicine: Explored for its potential antimicrobial properties.
Industry: Widely used in the flavor and fragrance industry to impart fruity notes to products.
Mecanismo De Acción
The mechanism of action of (E)-2-hexen-1-yl octanoate in biological systems involves its interaction with olfactory receptors, which are responsible for detecting its fruity aroma. In chemical reactions, the ester bond is susceptible to nucleophilic attack, leading to hydrolysis or transesterification.
Comparación Con Compuestos Similares
(E)-2-hexen-1-yl octanoate can be compared with other esters such as:
Ethyl octanoate: Another ester with a fruity aroma, but derived from ethanol and octanoic acid.
Methyl hexanoate: An ester formed from methanol and hexanoic acid, also with a fruity scent.
Butyl butanoate: An ester with a similar fruity aroma, formed from butanol and butanoic acid.
What sets this compound apart is its specific combination of (E)-2-hexen-1-ol and octanoic acid, which gives it a unique aroma profile and reactivity.
Propiedades
Fórmula molecular |
C14H26O2 |
|---|---|
Peso molecular |
226.35 g/mol |
Nombre IUPAC |
hex-2-enyl octanoate |
InChI |
InChI=1S/C14H26O2/c1-3-5-7-9-10-12-14(15)16-13-11-8-6-4-2/h8,11H,3-7,9-10,12-13H2,1-2H3 |
Clave InChI |
IRUGSDVUJNNIMW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)OCC=CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-{2-[(2-methylphenyl)carbonyl]hydrazinyl}-4-oxobutanoate](/img/structure/B12451000.png)
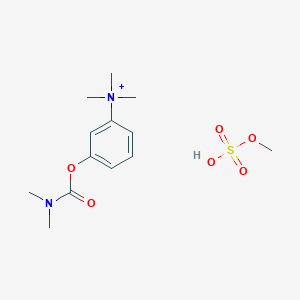
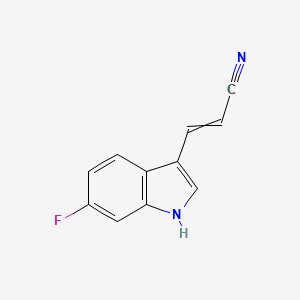
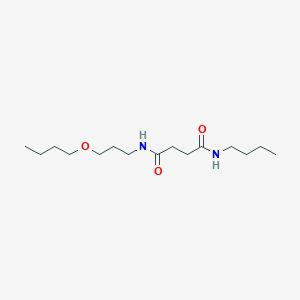
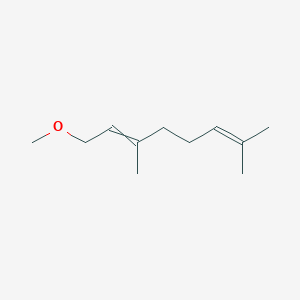
![2-(2,6-dimethylphenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B12451034.png)
![Ethyl 4-{4-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]phthalazin-1-yl}benzoate](/img/structure/B12451038.png)
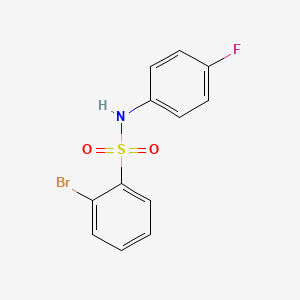
![2-(4-chlorophenyl)-N-[(2,5-dimethoxyphenyl)carbamothioyl]acetamide](/img/structure/B12451051.png)
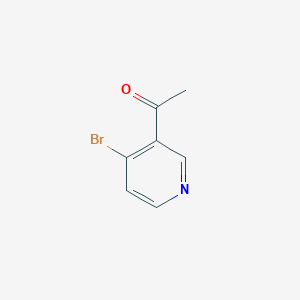
![2-(2-bromo-4-methylphenoxy)-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B12451071.png)
![4-[(E)-[(2-methyl-3-nitrophenyl)imino]methyl]benzene-1,3-diol](/img/structure/B12451073.png)
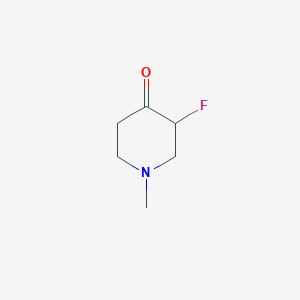
![Methylidyne-[(triphenyl-lambda5-phosphanylidene)amino]azanium](/img/structure/B12451087.png)
